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Compound of Interest

Compound Name: (+/-)-Menthol

Cat. No.: B563154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of racemic menthol in

the flavor and fragrance industries. This document includes detailed protocols for formulation

and analysis, as well as quantitative data to support research and development.

Application of Racemic Menthol in Flavor Chemistry
Racemic menthol is a widely utilized ingredient in the food and beverage industry, prized for its

characteristic minty flavor and potent cooling sensation.[1][2] It is a synthetic mixture of equal

parts (+)-menthol and (-)-menthol.[3] While (-)-menthol is the primary contributor to the cooling

effect, racemic menthol offers a cost-effective alternative with a balanced sensory profile.[4]

1.1. Beverages

In beverages, racemic menthol imparts a refreshing and cooling effect, making it a popular

choice for mint-flavored drinks, iced teas, and fruit-based beverages where a cooling sensation

is desired. It can be used to enhance the overall sensory experience and provide a clean finish.

1.2. Confectionery

Racemic menthol is a key ingredient in numerous confectionery products, including chewing

gum, hard candies, and chocolates.[5] In chewing gum, it provides a long-lasting cooling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b563154?utm_src=pdf-interest
https://www.scentspiracy.com/fragrance-ingredients/p/menthol
https://www.tastenest.com.au/post/cooling-agents-ws-23-ws-5-ws-12-ws-3-vs-menthol-for-food-beverage
https://www.aogubio.com/cooling-agent-series-ws-23ws-3ws-5ws-27-for-your-choose-product/
https://www.researchgate.net/publication/51414326_Fragrance_material_review_on_menthol
https://pmc.ncbi.nlm.nih.gov/articles/PMC6340220/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sensation and fresh breath.[6] In hard candies, it is often used in cough drops and throat

lozenges for its soothing and numbing properties.[3]

1.3. Oral Care

The clean, minty flavor and cooling sensation of racemic menthol make it an essential

component in oral hygiene products such as toothpaste and mouthwash.[2] It contributes to the

feeling of freshness and cleanliness.

Application of Racemic Menthol in Fragrance
Chemistry
In the fragrance industry, racemic menthol is valued for its fresh, minty aroma and its ability to

impart a cooling sensation in certain applications.[1][4] It is considered a top note due to its

relatively high volatility.[1][7]

2.1. Fine Fragrances

Racemic menthol is used to add a fresh, uplifting note to various fragrance compositions,

particularly in Fougère and aromatic scents.[4] It can provide a cooling contrast to warmer

notes and enhance the green and herbal facets of a fragrance.

2.2. Functional Perfumery

The cooling properties of racemic menthol are leveraged in a range of functional fragrances for

personal care products. It is a common ingredient in aftershaves, cooling gels, sports

fragrances, and foot creams, where it provides a refreshing and soothing sensation on the skin.

[2][4]

2.3. Incorporation into Formulations

Racemic menthol is a crystalline solid at room temperature and can be incorporated into

alcoholic fragrance bases by gentle heating or by pre-dissolving in a suitable solvent like

ethanol.[1][8]

Signaling Pathway of Menthol's Cooling Sensation
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The cooling sensation produced by menthol is not a result of a physical change in temperature

but a pharmacological effect mediated by the activation of the Transient Receptor Potential

Melastatin 8 (TRPM8) ion channel.[9][10]

Racemic Menthol TRPM8 Receptor
(in sensory neuron)

Binds to Channel OpeningActivates Influx of Ca²⁺ and Na⁺ ions Neuron Depolarization Signal to Brain Sensation of Cooling

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of menthol-induced cooling sensation.

Experimental Protocols
4.1. Sensory Evaluation of a Mentholated Beverage using Triangle Test

This protocol is designed to determine if a perceptible sensory difference exists between two

beverage formulations containing racemic menthol.[9][11][12]
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Figure 2: Workflow for sensory evaluation using a triangle test.
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Objective: To determine if a change in the concentration of racemic menthol in a beverage is

perceivable.

Materials:

Two beverage formulations: Control (A) and Test (B) with different levels of racemic menthol.

Identical tasting cups, coded with random three-digit numbers.

Palate cleansers (e.g., unsalted crackers, room temperature water).

Ballot sheets for recording results.

A panel of at least 20-30 trained or consumer panelists.

Procedure:

Sample Preparation: Prepare the two beverage formulations (A and B). Ensure both are at

the same serving temperature.

Sample Presentation: For each panelist, present three samples in a randomized order. Two

samples will be identical, and one will be different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

The order of presentation should be randomized across all panelists.

Panelist Instructions: Instruct panelists to taste each sample from left to right. Between

samples, they should cleanse their palate with water and/or an unsalted cracker.

Evaluation: Ask the panelists to identify which of the three samples is different from the other

two.

Data Analysis: Collect the ballots and count the number of correct identifications. Analyze the

results using a triangle test statistical table or software to determine if the number of correct

responses is statistically significant.

4.2. Formulation of a Cooling Topical Cream with Racemic Menthol

This protocol provides a basic framework for creating a simple oil-in-water topical cream

containing racemic menthol.
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Ingredients:

Oil Phase:

Cetearyl Alcohol: 5.0%

Glyceryl Stearate: 3.0%

Isopropyl Palmitate: 4.0%

Water Phase:

Deionized Water: 78.0%

Glycerin: 3.0%

Active/Cooling Phase:

Racemic Menthol: 2.0%

Propylene Glycol: 5.0%

Preservative:

Phenoxyethanol: q.s.

Procedure:

In a suitable vessel, combine the ingredients of the oil phase and heat to 70-75°C with gentle

stirring until all components are melted and uniform.

In a separate vessel, combine the ingredients of the water phase and heat to 70-75°C with

stirring until uniform.

Slowly add the water phase to the oil phase with continuous homogenization to form an

emulsion.

Begin cooling the emulsion while stirring.
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In a separate beaker, dissolve the racemic menthol in propylene glycol. This may require

gentle warming.

When the emulsion has cooled to below 40°C, add the menthol solution and the

preservative.

Continue stirring until the cream is uniform and has reached room temperature.

4.3. Quantitative Determination of Racemic Menthol using Gas Chromatography (GC)

This protocol outlines a general method for quantifying racemic menthol in a finished product.

Method validation is required for each specific matrix.

Instrumentation:

Gas chromatograph with a Flame Ionization Detector (FID).

Chiral capillary column (e.g., β-cyclodextrin-based) for separating (+)- and (-)-menthol

isomers if required. A non-chiral column can be used for total menthol content.

Autosampler.

Procedure:

Standard Preparation: Prepare a stock solution of racemic menthol in a suitable solvent

(e.g., ethanol, isopropanol). Create a series of calibration standards by diluting the stock

solution.

Sample Preparation: Accurately weigh a known amount of the product and extract the

menthol using an appropriate solvent. The extraction method will depend on the product

matrix (e.g., liquid-liquid extraction for beverages, Soxhlet extraction for solids).

Internal Standard: Add a known concentration of an internal standard (e.g., anethole) to both

the standard and sample solutions.

GC Analysis: Inject the standard and sample solutions into the GC.
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Quantification: Create a calibration curve by plotting the peak area ratio of menthol to the

internal standard versus the concentration of the standards. Determine the concentration of

menthol in the sample by comparing its peak area ratio to the calibration curve.

Synthesis of Racemic Menthol
A common industrial synthesis of racemic menthol starts from m-cresol.

m-Cresol

Alkylation with Propene

Thymol

Hydrogenation

Mixture of Racemic Menthol Isomers

Distillation

Racemic Menthol

Click to download full resolution via product page
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Figure 3: General workflow for the synthesis of racemic menthol from m-cresol.

Quantitative Data Summary
Table 1: Physical and Chemical Properties of Racemic Menthol

Property Value Reference(s)

Chemical Formula C₁₀H₂₀O [1]

Molecular Weight 156.27 g/mol [1]

Appearance Colorless, hexagonal crystals [1]

Melting Point 31-35 °C [13]

Boiling Point 216 °C [13]

Odor Profile Fresh, minty, cooling [1][4]

Table 2: Solubility of Racemic Menthol in Common Solvents

Solvent Solubility Reference(s)

Water 0.4 g/L (sparingly soluble) [13]

Ethanol Readily soluble [13]

Propylene Glycol Soluble up to 50% [9]

Diethyl Ether Readily soluble [13]

Table 3: Sensory Thresholds of Menthol Isomers

Isomer
Detection Threshold (in
liquid paraffin)

Reference(s)

l-Menthol 5.166 mg/L [3]

d-Menthol 4.734 mg/L [3]
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Note: Sensory thresholds are highly dependent on the matrix.

Table 4: Typical Concentration of Racemic Menthol in Various Applications

Application Typical Concentration (%) Reference(s)

Topical Creams 2 - 10% [4][14]

Topical Gels 2.5 - 10% [4]

Chewing Gum Varies, can be up to 1-2% [5]

Hard Candies
Varies, often in the range of

0.1 - 0.5%

Mouthwash 0.05 - 0.2%

Table 5: Comparison of Cooling Agents
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Cooling Agent
Cooling Intensity
(relative to l-
menthol)

Sensory Profile Reference(s)

Racemic Menthol ~0.5 - 0.7x

Strong minty odor and

taste, initial cooling

impact.

WS-3 (Koolada) ~1.5x

Virtually odorless and

tasteless, cools at the

roof and back of the

mouth.

WS-5 ~2.5x

Odorless, smooth and

round cooling profile,

cools at the roof of the

mouth and back of the

tongue.

WS-23 ~0.75x

Odorless and

tasteless, cools at the

front of the tongue

and mouth.

[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Menthol (2216-51-5) – Premium Synthetic Ingredient for Perfumery — Scentspiracy
[scentspiracy.com]

2. tastenest.com.au [tastenest.com.au]

3. China Cooling Agent Series Ws-23/Ws-3/Ws-5/Ws-27 for Your Choose Manufacturer and
Supplier | Aogubio [aogubio.com]

4. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.tastenest.com.au/post/cooling-agents-ws-23-ws-5-ws-12-ws-3-vs-menthol-for-food-beverage
https://www.benchchem.com/product/b563154?utm_src=pdf-custom-synthesis
https://www.scentspiracy.com/fragrance-ingredients/p/menthol
https://www.scentspiracy.com/fragrance-ingredients/p/menthol
https://www.tastenest.com.au/post/cooling-agents-ws-23-ws-5-ws-12-ws-3-vs-menthol-for-food-beverage
https://www.aogubio.com/cooling-agent-series-ws-23ws-3ws-5ws-27-for-your-choose-product/
https://www.aogubio.com/cooling-agent-series-ws-23ws-3ws-5ws-27-for-your-choose-product/
https://www.researchgate.net/publication/51414326_Fragrance_material_review_on_menthol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Effects of menthol-flavored substances at the cellular level on oral mucosal sites - PMC
[pmc.ncbi.nlm.nih.gov]

6. Effect of sucrose on the perceived flavor intensity of chewing gum - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. thescipub.com [thescipub.com]

8. 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation [alphaaromatics.com]

9. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis
to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]

10. Camphor - Wikipedia [en.wikipedia.org]

11. bevsource.com [bevsource.com]

12. Triangle Test [sensorysociety.org]

13. Common Sensory Testing Methodologies | WSS [wssintl.com]

14. Difference between cooling agent WS-23 and WS-3 and WS-5 [titanos.com]

To cite this document: BenchChem. [Application Notes and Protocols: Racemic Menthol in
Flavor and Fragrance Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b563154#application-of-racemic-menthol-in-flavor-
and-fragrance-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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